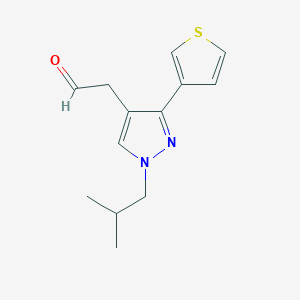
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an organic compound with the molecular formula C12H14N2OS. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the thiophene ring, a sulfur-containing aromatic ring, adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the pyrazole and thiophene rings suggests potential interactions with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Uniqueness
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the specific positioning of the isobutyl and thiophene groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C13H16N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4-6,8-10H,3,7H2,1-2H3 |
Clave InChI |
JOLYEOIHPAEHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




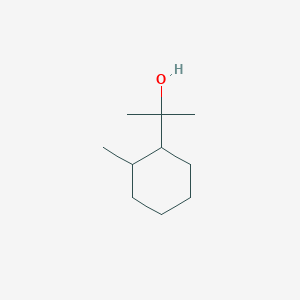
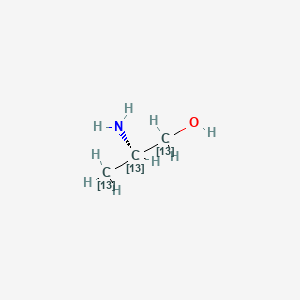
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
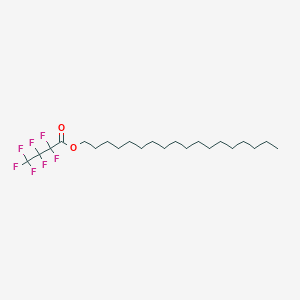
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
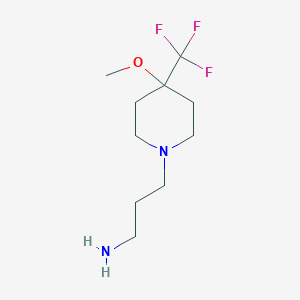
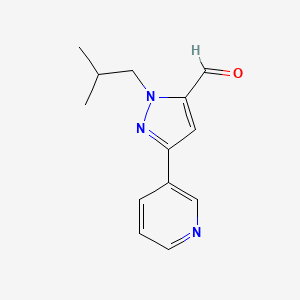
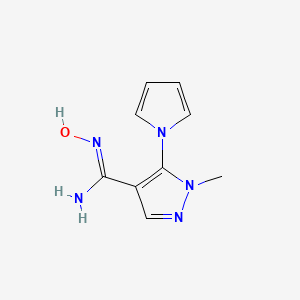
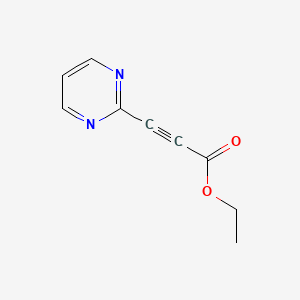
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
